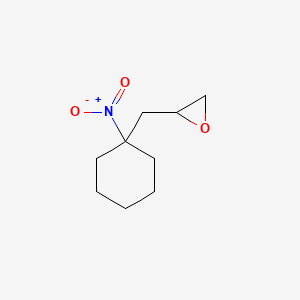
2-((1-Nitrocyclohexyl)methyl)oxirane
Cat. No. B8531688
M. Wt: 185.22 g/mol
InChI Key: MKIAASFJBSLXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08480800B2
Procedure details


A 1 neck 500 mL round bottom flask equipped with dropping funnel, temperature controller, nitrogen outlet, stir bar and condenser is charged with approximately 37 g of mCPBA (72% pure, 0.15 mols) and 100 mL of CH2Cl2. The reaction slurry is warmed to dissolve all the solids in CH2Cl2. Once a clear solution is obtained, 20 g (0.12 mols) of 1-allyl-1-nitrocyclohexane (11) is added slowly. After complete addition, the reaction is refluxed for 2 hrs and stirred for 48 h at room temperature. The progress of the reaction is monitored by GC. After the duration of almost 50 h, the composition of the epoxide in the reaction mixture is approximately 38.5%. Solid mCPBA that crashes out of solution is removed by gravity filtration. The organic layer is washed with 10% Na2CO3 (3×30 mL) followed by brine (3×30 mL). The organic layer is dried under MgSO4 and excess solvent stripped off under rotary evaporator. This affords 11.8 g of crude material. The retention time of the epoxide on the GC is 18.3 minutes. The presence of epoxide is confirmed by GC-MS CI. The parent ion is not detected due to the labile nature of NO2 groups. However, the fragment minus the NO2 is observed. CI GC/MS, [C9H15O]+=139.



[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
C1C=C(Cl)C=C(C(OO)=[O:9])C=1.[CH2:12]([C:15]1([N+:21]([O-:23])=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH:13]=[CH2:14]>C(Cl)Cl>[N+:21]([C:15]1([CH2:12][CH:13]2[CH2:14][O:9]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)([O-:23])=[O:22]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1(CCCCC1)[N+](=O)[O-]
|
Step Three
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
temperature controller, nitrogen outlet, stir bar and condenser
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 1 neck 500 mL round bottom flask equipped
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slurry is warmed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Once a clear solution is obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction is refluxed for 2 hrs
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 48 h at room temperature
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the duration of almost 50 h
|
|
Duration
|
50 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by gravity filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with 10% Na2CO3 (3×30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is dried under MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess solvent stripped off under rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
18.3 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1(CCCCC1)CC1OC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
